Superior Cytotoxic Potency of Rh2 vs. Rg3 in Prostate Cancer Cell Lines
In a direct comparative study of 11 ginsenosides, ginsenoside Rh2 exhibited consistently lower EC50 values than ginsenoside Rg3 against both androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cell lines, indicating higher cytotoxic potency [1].
| Evidence Dimension | EC50 for proliferation inhibition |
|---|---|
| Target Compound Data | Rh2: 5.5 μM (PC3 cells); 4.4 μM (LNCaP cells) |
| Comparator Or Baseline | Rg3: 8.4 μM (PC3 cells); 14.1 μM (LNCaP cells) |
| Quantified Difference | Rh2 was 1.53-fold more potent in PC3 cells and 3.2-fold more potent in LNCaP cells |
| Conditions | [3H]thymidine incorporation assay; 48h treatment |
Why This Matters
Lower EC50 translates to lower effective dose requirements, reducing compound consumption per experiment and enabling detection of activity in cell lines where Rg3 shows weak or no response.
- [1] Kim H-S, Lee E-H, Ko S-R, Choi K-J, Park J-H, Im D-S. Effects of ginsenosides Rg3 and Rh2 on the proliferation of prostate cancer cells. Arch Pharm Res. 2004;27(4):429-435. doi:10.1007/BF02980085 View Source
